3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the coumarin family, characterized by a benzopyrone structure. This compound features a chromen-7-yl unit with a benzyl and methyl substituent, as well as an ester functional group derived from 3-methoxybenzoic acid. Its molecular formula is , and it exhibits a range of unique chemical properties due to its complex structure, which includes multiple aromatic rings and functional groups.
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exhibits significant biological activity:
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:
The unique properties of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate lend it potential applications in various fields:
Research into the interaction of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate with biological systems has revealed several key points:
Several compounds share structural similarities with 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-methyl-2-oxo-2H-chromen-7-yloxy acetate | Lacks benzyl substituent | Simpler structure may limit biological activity |
| 4-butyl 2 oxo 2H chromen 7 yloxy acetate | No methyl group | Different hydrophobic properties |
| Benzyl 2[(4-butyl 7 methyl 2 oxo 2H chromen 5 yloxy] acetate | Different chromen position | Varies in receptor binding affinity |
The uniqueness of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy acetate lies in its combination of substituents that enhance its lipophilicity and bioavailability compared to similar compounds. The presence of both butyl and methyl groups contributes to its enhanced biological activities, making it particularly interesting for pharmaceutical research.